Endothelin receptor agonist (EC50 values are 7.5 and > 150 nM for contraction of pig coronary artery and guinea pig aorta respectively). Nociceptive in vivo.
sarafotoxin S6a1
CAS No.: 126738-34-9
Cat. No.: VC0161332
Molecular Formula: C105H156N28O34S5
Molecular Weight: 2514.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126738-34-9 |
---|---|
Molecular Formula | C105H156N28O34S5 |
Molecular Weight | 2514.9 g/mol |
IUPAC Name | 3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
Standard InChI Key | BOQKWORWRAYXSI-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Chemical Structure and Properties
Sarafotoxin S6a1 is a 21-residue peptide with a defined tertiary structure characterized by two interchain disulfide bonds and a hydrophobic C-terminal tail . Its structure has been thoroughly analyzed and documented in various chemical databases.
Chemical Identification
Property | Value |
---|---|
CAS Number | 126738-34-9, 119965-38-7 |
Molecular Formula | C105H156N28O34S5 |
Molecular Weight | 2514.85 g/mol |
IUPAC Name | L-cysteinyl-L-seryl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-methionyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-leucyl-L-asparagyl-L-phenylalanyl-L-cysteinyl-L-histidyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-isoleucyl-L-tryptophan (1->15),(3->11)-bis(disulfide) |
Amino Acid Sequence | CSCKDMTDKECLNFCHQDVIW |
Disulfide Bridges | Cys1-Cys15, Cys3-Cys11 |
Table 1: Chemical identification data for sarafotoxin S6a1
Physical and Chemical Properties
The compound exists as a powder and exhibits specific physical and chemical characteristics that influence its stability and biological activity.
Property | Value |
---|---|
Physical State | Powder |
Storage Temperature | -20°C |
Water Solubility | Soluble to 1 mg/ml |
Boiling Point | 2591.7±65.0 °C (Predicted) |
Density | 1.298±0.06 g/cm³ (Predicted) |
LogP | 1.82910 |
Hydrogen Bond Donor Count | 34 |
Hydrogen Bond Acceptor Count | 43 |
Rotatable Bond Count | 51 |
Table 2: Physical and chemical properties of sarafotoxin S6a1
Isolation and Discovery
Historical Context
The discovery of sarafotoxins represents a significant milestone in toxinology research. Clinical symptoms of envenomation by Atractaspis engaddensis were first described in the 1970s, with the cardiotoxic effects of its venom published in 1984 . The isolation and characterization of sarafotoxins occurred in 1988, shortly after the discovery of endothelins .
Etymology and Classification
The name "sarafotoxin" derives from the Hebrew name of the snake "שרף עין גדי" (Saraf Ein Gedi), meaning "serpent of Ein Gedi" . Sarafotoxin S6a1 belongs to a family of isotoxins that includes sarafotoxin S6b and S6c, all isolated from the venom of Atractaspis engaddensis .
Biological Activity and Mechanism of Action
Receptor Binding Profile
Sarafotoxin S6a1 functions primarily as an endothelin receptor agonist, interacting with both ETA and ETB receptor subtypes. Its selectivity profile is similar to that of Endothelin-3, a naturally occurring mammalian peptide .
Receptor | Activity | Notes |
---|---|---|
ETA receptor | Agonist | Less selective than S6b |
ETB receptor | Agonist | Less selective than S6c |
EC50 (pig coronary artery) | 7.5 nM | Potent vasoconstrictor effect |
EC50 (guinea-pig aorta) | 150 nM | Relatively weaker agonist effect |
Table 3: Receptor binding and activity profile of sarafotoxin S6a1
Cardiovascular Effects
The cardiotoxic properties of sarafotoxin S6a1 are well-documented and include:
-
Strong vasoconstrictor activity, particularly in coronary arteries
-
Positive inotropic effects (increased heart muscle contractility)
-
Potential to induce coronary vasospasm
-
Ability to trigger cardiac arrhythmias in experimental models
When administered to experimental animals, sarafotoxin S6a1 produces sustained increases in arterial pressure, bradycardia (decreased heart rate), decreased cardiac output, and marked increases in total peripheral resistance .
Comparison with Endothelins and Other Sarafotoxins
Structural Homology
Sarafotoxin S6a1 shares remarkable structural similarities with mammalian endothelins, particularly in the C-terminal region, despite their evolutionary distance. This represents a fascinating example of convergent evolution between snake venom components and mammalian regulatory peptides .
Peptide | Amino Acid Sequence | Disulfide Bridges | Target Receptors |
---|---|---|---|
Sarafotoxin S6a1 | CSCKDMTDKECLNFCHQDVIW | Cys1-Cys15, Cys3-Cys11 | ETA and ETB |
Sarafotoxin S6b | (Similar to S6a1 with minor substitutions) | Cys1-Cys15, Cys3-Cys11 | ETA and ETB (equal affinity) |
Sarafotoxin S6c | (Similar with substitutions) | Cys1-Cys15, Cys3-Cys11 | Selective for ETB |
Endothelin-1 (ET-1) | (Similar with differences at N-terminal) | Cys1-Cys15, Cys3-Cys11 | ETA and ETB |
Table 4: Comparison of sarafotoxin S6a1 with other sarafotoxins and endothelin-1
Functional Differences
Despite structural similarities, sarafotoxin S6a1 and its related compounds show important functional differences:
-
Sarafotoxin S6b binds to both ETA and ETB receptors with similar affinity to endothelin-1 and is considered the most potent sarafotoxin
-
Sarafotoxin S6c is less toxic than S6b, with a 100 to 10,000-fold reduced affinity for the ETA receptor, making it a selective ETB receptor agonist
-
Sarafotoxin S6a1 has an intermediate profile between S6b and S6c
Research Applications
Cardiovascular Research
Sarafotoxin S6a1 serves as a valuable pharmacological tool in cardiovascular research:
-
Used to study endothelin receptor-mediated mechanisms in cardiovascular physiology and pathology
-
Helps elucidate the role of endothelin receptors in vasoconstriction and blood pressure regulation
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Provides insights into the development of endothelin receptor antagonists for cardiovascular diseases
Receptor Characterization
The distinct selectivity profiles of different sarafotoxins have been instrumental in characterizing endothelin receptor subtypes:
-
Sarafotoxin S6c's high selectivity for ETB receptors helped distinguish between ETA and ETB receptor subtypes
-
Comparative studies with sarafotoxin S6a1 and other sarafotoxins have advanced our understanding of structure-activity relationships in endothelin receptor binding and activation
Toxicological Profile
Hazard Classification
According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), sarafotoxin S6a1 carries significant hazard classifications:
Hazard Statement | Classification |
---|---|
H301 | Toxic if swallowed |
H311 | Toxic in contact with skin |
H330/H331 | Fatal/Toxic if inhaled |
Table 5: GHS hazard classifications for sarafotoxin S6a1
Toxicity Mechanisms
The toxicity of sarafotoxin S6a1 primarily results from its potent effects on the cardiovascular system:
-
Extreme vasoconstriction leading to hypertension
-
Coronary vasospasm potentially resulting in myocardial ischemia
-
Cardiac arrhythmias that may progress to ventricular fibrillation
These effects occur through the activation of endothelin receptors, triggering signaling cascades that lead to calcium mobilization in vascular smooth muscle and cardiac cells.
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